4-Chloro-1,1-diphenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,1-diphenyl-1-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a chlorine atom and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1,1-diphenyl-1-butanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with diphenylmethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1,1-diphenyl-1-butanol may involve continuous processes to ensure high yield and purity. For example, a method involving the reaction of tetrahydrofuran with hydrogen chloride in a reinforced pipeline reactor filled with iron filler has been developed. This process includes steps such as forced circulation reaction, reduced pressure rectification, and recycling of residual liquids to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a different alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols without the chlorine atom.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1,1-diphenyl-1-butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1,1-diphenyl-1-butanol involves its interaction with molecular targets in biological systems. The hydroxyl group and the chlorine atom play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-1,1-diphenyl-1-butanol can be compared with other similar compounds such as:
4-Chloro-1-butanol: A simpler alcohol with a similar structure but without the phenyl groups.
1,1-Diphenyl-1-butanol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-1,1-diphenyl-1-butanol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Properties
Molecular Formula |
C16H17ClO |
---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
4-chloro-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2 |
InChI Key |
YGSAARYDQXFRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.